![molecular formula C8H7ClN2O3S B1523819 6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride CAS No. 1023816-32-1](/img/structure/B1523819.png)
6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride
Overview
Description
“6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride” is a chemical compound with the molecular weight of 246.67 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7ClN2O3S/c1-4-2-5-6 (11-8 (12)10-5)3-7 (4)15 (9,13)14/h2-3H,1H3, (H2,10,11,12)
. This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
This compound is a white or colorless solid . It is highly soluble in water and other polar solvents . The storage temperature is between 28 C .Scientific Research Applications
Catalytic Systems for Synthesis
Ionic liquids such as 3-methyl-1-sulfonic acid imidazolium chloride combined with FeCl3 serve as novel and highly efficient catalytic systems. These facilitate the synthesis of benzimidazoles through the condensation of benzene-1,2-diamine with aromatic aldehydes, utilizing atmospheric air as a green oxidant in ethyl acetate at room temperature. This process yields benzimidazole derivatives efficiently and in high yields within short reaction times, offering a sustainable approach in chemical synthesis (Khazaei et al., 2011).
Synthesis of N-sulfonyl Imines
The Brønsted acidic ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) acts as an efficient, green, and reusable catalyst and solvent for the synthesis of N-sulfonyl imines. This is achieved through the condensation of sulfonamides with aldehydes and isatin at room temperature. The process is characterized by high to excellent yields and relatively short reaction times, highlighting the versatility and environmental friendliness of this catalytic system (Zolfigol et al., 2010).
Aerobic Oxidative Condensation
The ionic liquid 1-methyl-3-(3-sulfopropyl)imidazolium chloride ([MIMPs]+Cl-) combined with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium nitrite (NaNO2) demonstrates high efficiency in the one-pot two-step aerobic oxidative condensation of benzyl alcohols with 1,2-phenylenediamines. This method produces various benzimidazoles in good to excellent yields, showcasing an innovative approach to benzimidazole synthesis (Geng et al., 2020).
Corrosion Inhibition Studies
Studies on the corrosion inhibition properties of benzimidazole derivatives on mild steel in sulphuric acid utilize 1,3,4-oxadiazole derivatives. These studies incorporate physicochemical and theoretical analyses, including gravimetric, electrochemical, SEM, and computational methods, to assess the protective capabilities of these compounds. The results indicate effective corrosion inhibition, suggesting applications in materials science and engineering (Ammal et al., 2018).
Green Synthesis Approaches
The Brønsted acidic ionic liquid 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate is utilized in green and solvent-free synthesis processes. This approach is used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting an eco-friendly method that also allows for the recycling and reuse of the catalyst without significant loss of activity (Davoodnia et al., 2010).
Mechanism of Action
Target of action
The targets of imidazole derivatives can vary widely depending on the specific compound and its functional groups. Some imidazole derivatives are known to interact with enzymes, receptors, or other proteins in the body .
Mode of action
The mode of action of imidazole derivatives can also vary. Some might inhibit or activate specific enzymes, bind to receptors to modulate their activity, or interact with DNA or other cellular components .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways. For example, some might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can depend on many factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction, modulation of receptor activity, and effects on gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
properties
IUPAC Name |
6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-4-2-5-6(11-8(12)10-5)3-7(4)15(9,13)14/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBTWOONDOQAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023816-32-1 | |
Record name | 6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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